molecular formula C14H10F2NNaO3S B1670565 Diflumidone Sodium CAS No. 22737-01-5

Diflumidone Sodium

Cat. No.: B1670565
CAS No.: 22737-01-5
M. Wt: 333.29 g/mol
InChI Key: HVBBVDWXAWJQSV-UHFFFAOYSA-N
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Description

Diflumidone sodium is a non-steroidal anti-inflammatory drug (NSAID) with the molecular formula C₁₄H₁₁F₂NO₃S·Na and CAS numbers 22736-85-2 () or 22737-01-5 (). It is classified as an anti-inflammatory agent, structurally characterized by a benzoylated trifluoromethanesulfonanilide backbone with sodium as a counterion. This compound inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis and inflammation .

Properties

IUPAC Name

sodium;(3-benzoylphenyl)-(difluoromethylsulfonyl)azanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2NO3S.Na/c15-14(16)21(19,20)17-12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10;/h1-9,14H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBBVDWXAWJQSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)[N-]S(=O)(=O)C(F)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

22736-85-2 (Parent)
Record name Diflumidone sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022737015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

333.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22737-01-5
Record name Diflumidone sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022737015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIFLUMIDONE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NLB7019Y0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

The synthesis of diflumidone sodium involves several steps, typically starting with the preparation of the core structure followed by the introduction of functional groups. The synthetic route often includes:

    Step 1: Formation of the core structure through a series of condensation reactions.

    Step 2: Introduction of fluorine atoms via halogenation reactions.

    Step 3: Conversion to the sodium salt form through neutralization with sodium hydroxide.

Industrial production methods may involve optimization of these steps to increase yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.

Chemical Reactions Analysis

Diflumidone sodium undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Diflumidone sodium has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and pathways.

    Biology: Investigated for its effects on cellular processes and inflammation.

    Medicine: Explored for potential therapeutic uses in treating inflammatory conditions.

    Industry: Utilized in the development of new anti-inflammatory drugs and formulations.

Mechanism of Action

The mechanism of action of diflumidone sodium involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins. Prostaglandins play a key role in inflammation and pain. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Comparison with Similar Compounds

Structural and Pharmacological Comparison

Diflumidone sodium belongs to the aryl sulfonamide class of NSAIDs. Key structural features include fluorine atoms and an SO₂ group , which enhance binding affinity through electrostatic interactions . Below is a comparison with structurally or functionally related compounds:

Compound Molecular Formula CAS Number Indication Key Features Clinical Status
This compound C₁₄H₁₁F₂NO₃S·Na 22736-85-2 Anti-inflammatory Contains fluorine and SO₂ groups; sodium salt enhances solubility. Approved ()
Bromfenac Sodium C₁₅H₁₁BrNO₃·2Na·3H₂O - Ocular inflammation Bromine substituent; higher molecular weight; used in ophthalmology. FDA-approved ()
Diflunisal C₁₃H₈F₂O₃ 22494-42-4 Analgesic, Anti-inflammatory Diffuorophenyl structure; lacks sulfonamide group. Approved ()
Difluprednate C₂₇H₃₄F₂O₇ 23674-86-4 Ocular inflammation Corticosteroid with fluorine atoms; distinct mechanism from NSAIDs. Launched ()

Key Observations :

  • Fluorine and Halogen Content : this compound and bromfenac sodium both contain halogens (F, Br), which improve metabolic stability and target binding .
  • Sulfonamide Group : this compound and bromfenac sodium include SO₂ moieties, enabling stronger electrostatic interactions with COX enzymes compared to diflunisal .
  • Clinical Utility : Unlike this compound, bromfenac sodium is specifically formulated for ocular use, while difluprednate (a corticosteroid) operates via a different anti-inflammatory pathway .

Mechanism of Action and Binding Studies

Studies on spike protein binding pockets revealed that compounds like this compound are enriched in SO₂ groups (2.97-fold overrepresentation, p < 0.001) and fluorine atoms (2.16-fold, p < 0.001), which facilitate interactions beyond hydrogen bonding, such as dipole and van der Waals forces . This explains their high affinity for COX enzymes and prolonged anti-inflammatory effects compared to non-halogenated NSAIDs.

Pharmacokinetic and Regulatory Profiles

  • This compound : Listed in the FDA’s Unique Ingredient Identifier (UNII) system as E96467495S and classified under HS 29350090 for international trade ().
  • Bromfenac Sodium : Has a distinct regulatory profile (UNII: 8ECV571Y37) and is categorized under HS 29225000, reflecting its specialized ocular application ().
  • Discrepancy Note: CAS numbers for this compound vary between sources (22736-85-2 vs. 22737-01-5), possibly due to differences in salt forms or database errors .

Research Findings and Clinical Relevance

  • Anti-inflammatory Efficacy : this compound demonstrates comparable potency to bromfenac in preclinical models but lacks clinical data for systemic use, unlike its ocular counterpart .
  • Synthetic Accessibility: A 2024 study reported a streamlined synthesis of diflumidone in 74% yield using novel fluorinated reagents, enhancing its production scalability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Diflumidone Sodium
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Diflumidone Sodium

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